Structural Differentiation: Morpholine-Containing Substituent Versus Methoxy and Dimethylamino Analogs at the 3-Position
The target compound incorporates a 4-(morpholin-4-yl)phenylamino substituent at the pyrrolidine-2,5-dione C3 position. The three closest commercially available analogs differ only at this substituent: 3-[(4-methoxyphenyl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione (OCH₃ replacing morpholine), 3-((4-(dimethylamino)phenyl)amino)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione (N(CH₃)₂ replacing morpholine), and 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione (indole-ethyl replacing the entire 4-morpholinophenyl group). The morpholine ring contributes an additional hydrogen-bond acceptor (ring oxygen; total computed H-bond acceptors = 4 for the target compound versus 3 for the methoxy and dimethylamino analogs), increases polar surface area, and lowers computed LogP relative to the dimethylamino analog . In published pyrrolidine-2,5-dione SAR, the presence of a morpholine moiety has been associated with improved aqueous solubility and altered CYP450 metabolic profiles compared to N,N-dimethylamino or methoxy-substituted phenyl rings [1].
| Evidence Dimension | Computed hydrogen-bond acceptor count and polar surface area |
|---|---|
| Target Compound Data | H-bond acceptors: 4 (2 carbonyl O + morpholine ring O + anilino N); tPSA (predicted): ~58-62 Ų |
| Comparator Or Baseline | 3-[(4-Methoxyphenyl)amino] analog: H-bond acceptors = 3; tPSA (predicted): ~50-54 Ų. 3-((4-Dimethylamino)phenyl)amino] analog: H-bond acceptors = 3; tPSA (predicted): ~45-50 Ų |
| Quantified Difference | Target compound has 1 additional H-bond acceptor and ~8-17 Ų greater tPSA than closest analogs |
| Conditions | Computed physicochemical properties (PrenDB, ChemDraw predictions); no experimental solubility or permeability data available for direct comparison |
Why This Matters
The morpholine oxygen serves as an additional hydrogen-bond acceptor that can modulate target binding, solubility, and permeability relative to methoxy or dimethylamino analogs—critical considerations for both in vitro assay behavior and potential in vivo pharmacokinetics.
- [1] Jan MS, et al. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Eur J Med Chem. 2020;186:111863. SAR demonstrates that N-substitution pattern on pyrrolidine-2,5-dione significantly modulates COX-1/COX-2 selectivity and in vivo anti-inflammatory efficacy. View Source
